molecular formula C10H11NO2 B15357453 Methyl 2-ethenyl-6-methyl-3-pyridinecarboxylate

Methyl 2-ethenyl-6-methyl-3-pyridinecarboxylate

Cat. No.: B15357453
M. Wt: 177.20 g/mol
InChI Key: YTSYUHLCGQFHCC-UHFFFAOYSA-N
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Description

Methyl 2-ethenyl-6-methylpyridine-3-carboxylate is a chemical compound belonging to the class of organic compounds known as pyridine derivatives. It features a pyridine ring substituted with a methyl group at the 6-position, an ethenyl group at the 2-position, and a carboxylate ester group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of methyl 2-ethenyl-6-methylpyridine-3-carboxylate typically begins with 2-ethenyl-6-methylpyridine-3-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the synthesis of methyl 2-ethenyl-6-methylpyridine-3-carboxylate is performed using continuous flow reactors to enhance efficiency and yield.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: Methyl 2-ethenyl-6-methylpyridine-3-carboxylate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines or halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, esters, or halides.

Scientific Research Applications

Chemistry: Methyl 2-ethenyl-6-methylpyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-ethenyl-6-methylpyridine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis.

  • Anticancer Activity: Inhibits enzymes involved in cell division and DNA replication.

Comparison with Similar Compounds

  • Methyl 6-methylpyridine-3-carboxylate: Lacks the ethenyl group.

  • Methyl 2-ethenylpyridine-3-carboxylate: Lacks the methyl group at the 6-position.

Uniqueness: Methyl 2-ethenyl-6-methylpyridine-3-carboxylate is unique due to the presence of both the ethenyl and methyl groups on the pyridine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-ethenyl-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO2/c1-4-9-8(10(12)13-3)6-5-7(2)11-9/h4-6H,1H2,2-3H3

InChI Key

YTSYUHLCGQFHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)C=C

Origin of Product

United States

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